molecular formula C6H5BrN2O2 B2853966 2-(bromomethyl)-6-nitroPyridine CAS No. 83004-08-4

2-(bromomethyl)-6-nitroPyridine

Cat. No.: B2853966
CAS No.: 83004-08-4
M. Wt: 217.022
InChI Key: HCYOIAGXVSXBIB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-nitropyridine (CAS 83004-08-4) is a valuable nitropyridine derivative with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by a pyridine ring substituted with a reactive bromomethyl group and an electron-withdrawing nitro group, making it a versatile and multifunctional synthetic intermediate. In organic and medicinal chemistry, nitropyridines are recognized as convenient precursors for constructing a wide range of mono- and polynuclear heterocyclic systems . The nitro group can be reduced to an amine, a key functional group for constructing pharmacologically active molecules, or serve as an activating group for nucleophilic substitution reactions . Similarly, the bromomethyl group is an excellent handle for further functionalization, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to introduce more complex substituents. Researchers utilize this compound and its derivatives in the synthesis of bioactive molecules, such as potent inhibitors for enzymes like Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3) . These synthetic applications are critical in early-stage drug discovery and development for various diseases. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Always consult the Safety Data Sheet (SDS) before use. This compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . For optimal stability, it should be stored in a freezer under an inert atmosphere at temperatures below -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-6(8-5)9(10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYOIAGXVSXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 6 Nitropyridine

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the pyridine (B92270) ring at the 2-position is highly susceptible to a variety of chemical transformations. Its reactivity is enhanced by the electron-withdrawing nature of the nitro group on the pyridine ring, which makes the benzylic carbon more electrophilic.

Nucleophilic Substitution Reactions with Various Nucleophiles

The bromine atom in the bromomethyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions (S_N2). A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, 2-(bromomethyl)-6-nitropyridine reacts with various amines, thiols, and azide (B81097) ions. The reaction with amines, such as ethylenediamine, yields the corresponding 2-(aminomethyl)-5-nitropyridine derivatives. Similarly, treatment with sodium thiophenolate results in the formation of a thioether, and reaction with sodium azide produces 2-(azidomethyl)-5-nitropyridine. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which help to stabilize the transition state of the S_N2 mechanism.

A specific example is the reaction of this compound with 4,13-diaza-18-crown-6 in the presence of sodium carbonate in acetonitrile (B52724), which yields 7,16-bis((6-nitropyridin-2-yl)methyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. csic.es Another example involves its reaction with 1,4,7,10,13-pentaoxa-16-azacyclooctadecane (B1582695) under similar conditions to produce 16-((6-nitropyridin-2-yl)methyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane. csic.es

Table 1: Nucleophilic Substitution Reactions of 2-(bromomethyl)-nitropyridine Derivatives

NucleophileReagent/ConditionsProductYield (%)Reference
AmineEthylenediamine, DMF, 60°C2-(Aminomethyl)-5-nitropyridine78
ThiolSodium thiophenolate, ethanol (B145695), reflux2-(Phenylthiomethyl)-5-nitropyridine85
AzideNaN₃, DMSO, 80°C2-(Azidomethyl)-5-nitropyridine92

Applications as an Electrophilic Synthon in C-C and C-N Bond Formation

The electrophilic nature of the carbon atom in the bromomethyl group makes this compound a valuable synthon for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. ambeed.com This reactivity is fundamental in the construction of more complex molecular architectures.

In C-N bond formation, as detailed in the previous section, the reaction with various primary and secondary amines provides a straightforward route to a diverse range of substituted aminomethyl-nitropyridines.

For C-C bond formation, while less commonly reported for this specific isomer, analogous compounds are used in reactions with carbanions or other carbon nucleophiles. These reactions often require careful control of reaction conditions to avoid side reactions.

Radical Reactions Involving the Bromomethyl Group

The synthesis of this compound itself can involve a radical reaction. One method is the radical bromination of 2-methyl-6-nitropyridine (B98634) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. csic.esresearchgate.net This reaction proceeds via a free radical mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction with NBS to form the bromomethyl derivative.

Reactivity of the Nitropyridine Core

The nitropyridine core of this compound exhibits reactivity characteristic of electron-deficient aromatic systems. The nitro group strongly deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions on Nitropyridines

Conversely, the electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (S_NAr). nih.gov The nitro group, being a powerful electron-withdrawing group, stabilizes the intermediate Meisenheimer complex formed during the attack of a nucleophile. nih.gov

In compounds like 2-bromo-6-nitropyridine (B1270065), the bromine atom can be displaced by nucleophiles. For example, the nitro group in tetrabromo-6-nitropyridine is readily replaced by piperidine. researchgate.net

Furthermore, nitropyridines can undergo vicarious nucleophilic substitution (VNS), where a nucleophile attacks a carbon atom bearing a hydrogen atom, followed by the elimination of a leaving group from the nucleophile itself. acs.orgnih.gov This allows for the direct C-H functionalization of the electron-poor pyridine ring. Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield products of C-H alkylation via this mechanism. acs.orgnih.gov

The nitro group itself can also be the subject of substitution. In some 3-R-5-nitropyridines, the nitro group can be displaced by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov

Redox Chemistry of the Nitro Group and Pyridine Ring

The electronic character of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the entire molecule, including the pyridine ring and the bromomethyl group. This section explores the redox behavior inherent to the nitro and pyridine moieties.

Electrochemical Reduction and Radical Anion Formation

The nitro group on the pyridine ring is a primary site for redox activity. In aprotic solvents, aromatic nitro compounds like this compound can undergo consecutive one-electron reduction steps. rsc.org The first step involves the formation of a radical anion, a quasi-reversible process that can be observed using techniques like cyclic voltammetry. rsc.orgresearchgate.net

This transformation is central to the compound's function as a redox-switchable unit. For instance, a ligand (L¹) synthesized by reacting this compound with 4,13-diaza-18-crown-6 exhibits a single, quasi-reversible reduction wave in an acetonitrile solution at an E₁/₂ value of -864 mV (vs. Ag⁺/Ag⁰). rsc.org This reduction corresponds to the formation of the nitropyridine radical anion. rsc.org The presence of different metal ions can influence the reduction potential. rsc.orgcsic.es

Table 1: Electrochemical Reduction Potentials

Compound/ComplexRedox ProcessE₁/₂ (mV vs. Ag⁺/Ag⁰)SolventReference
Ligand L¹1e⁻ Reduction (Nitro to Radical Anion)-864Acetonitrile rsc.org
CaL¹²⁺ Complex1st Reduction-225Acetonitrile csic.es
Ligand L²1e⁻ Reduction (Nitro to Radical Anion)-811Acetonitrile csic.es

Ligand L¹ was synthesized from this compound and 4,13-diaza-18-crown-6. rsc.orgcsic.es Ligand L² is a derivative with only one nitropyridine moiety. csic.es

Impact of Redox State on Coordination Properties

The change in the redox state of the nitropyridine moiety has a profound effect on its ability to coordinate with other species, particularly metal ions. rsc.orgcsic.esresearchgate.net In its native, neutral state, the nitro group is a poor coordinating agent, and its electron-withdrawing properties reduce the Lewis basicity of the pyridine nitrogen. rsc.orgcsic.es

However, upon electrochemical reduction, the formation of the radical anion transforms the nitropyridine unit into a potent bidentate coordinating group. rsc.orgcsic.es This "redox-switch" dramatically enhances the ligand's affinity for metal cations. rsc.org Research has demonstrated this effect by incorporating the 2-nitropyridine (B88261) group into a diaza-crown ether framework. The resulting ligand showed weak interactions with Ca²⁺ ions in its neutral state but a significantly stronger affinity upon reduction to the radical anion state. rsc.orgcsic.es This transition is so effective that 2-nitropyridine is considered a highly efficient redox-switchable coordinating group, with the change in coordinating capability being quite dramatic upon reduction. csic.es The required redox potential is also sensitive to the complexed metal ion, shifting based on the ion's charge density. rsc.org

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple reactive sites—the electrophilic carbon of the bromomethyl group, the nitro group, and the pyridine ring—on this compound makes chemo- and regioselectivity crucial aspects of its chemistry. The reactivity of these sites is not uniform, allowing for selective transformations.

The bromomethyl group is highly susceptible to nucleophilic substitution. This reactivity is the basis for many synthetic applications of the compound. For example, in the synthesis of redox-switchable ligands, this compound is reacted with amines like 4,13-diaza-18-crown-6. rsc.orgcsic.es The reaction proceeds chemoselectively at the bromomethyl group, forming a new C-N bond while leaving the nitro group intact. rsc.orgcsic.es This selective alkylation highlights the orthogonal reactivity of the functional groups present in the molecule. scholaris.ca

Furthermore, the nitro group can direct the regioselectivity of other reactions. In related systems, the nitro group has been shown to influence the position of palladium-catalyzed C-H arylation reactions on nitroimidazole derivatives. researchgate.net While the nitro group itself can be reduced to an amino group, this transformation requires specific reducing agents and conditions, distinguishing its reactivity from the highly electrophilic bromomethyl group.

Mechanistic Investigations of Key Transformations Involving the Compound

Understanding the mechanisms of reactions involving this compound is key to controlling its synthetic outcomes. The synthesis of the compound itself provides a primary example. It is typically prepared from 2-methyl-6-nitropyridine via a radical bromination reaction using N-bromosuccinimide and a radical initiator like benzoyl peroxide. researchgate.net

In its subsequent reactions, particularly those involving the bromomethyl group, a single electron transfer (SET) mechanism may be operative under certain conditions. For instance, copper-catalyzed reactions of benzyl (B1604629) bromides with nitronate anions are proposed to proceed through a SET from an electron-rich copper catalyst to the benzyl bromide. nih.gov This generates a benzylic radical which then couples with the nucleophile. nih.gov Given the structural similarity, it is plausible that transformations of this compound could follow analogous radical-anion coupling pathways.

Electrochemical reactions involving related heterocyclic compounds can proceed through various mechanisms, including dehydrogenative C-H alkylation and transformations mediated by radical cations. researchgate.net The specific pathway is highly dependent on the reaction conditions, substrates, and catalysts involved.

Mentioned Compounds

Advanced Spectroscopic Characterization of 2 Bromomethyl 6 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are the first step in structural verification, providing a map of the proton and carbon frameworks of a molecule.

For 2-(bromomethyl)-6-nitropyridine, the ¹H NMR spectrum reveals distinct signals for each of the protons in the molecule. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the two protons of the bromomethyl group (-CH₂Br) at approximately 4.64 ppm. The three aromatic protons on the pyridine (B92270) ring appear in the downfield region, which is characteristic for aromatic systems. They exhibit a specific splitting pattern due to spin-spin coupling: a doublet at ~8.19 ppm, a triplet at ~8.08 ppm, and another doublet at ~7.88 ppm. researchgate.net The downfield shift of these protons is influenced by the electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon of the bromomethyl group is typically found in the aliphatic region, while the five carbons of the pyridine ring are observed in the aromatic region (typically δ 120-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C6) and the bromomethyl group (C2) are expected to be shifted significantly downfield. For instance, in a related derivative, 16-((6-nitropyridin-2-yl)methyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane, the pyridine ring carbons appear at δ 160.2 (C2), 156.1 (C6), 141.1 (C4), 128.9 (C3), and 115.8 (C5) ppm, illustrating the strong deshielding effect of the nitro group. researchgate.net

Table 1: Experimental ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH ₂Br4.64Singlet (s)N/A
Pyridine-H 7.88Doublet (d)7.6
Pyridine-H 8.08Triplet (t)7.8
Pyridine-H 8.19Doublet (d)7.6
Data sourced from a study on redox-switchable coordinating groups. researchgate.net

While 1D NMR identifies the basic structure, advanced two-dimensional (2D) NMR techniques are employed to probe connectivity and spatial relationships, which are crucial for conformational analysis. ipb.ptresearchgate.net Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

For confirming the substitution pattern and understanding the molecule's preferred conformation, the Nuclear Overhauser Effect (NOE) is particularly powerful. columbia.edu The NOE is a through-space interaction that is observed between protons that are close to each other in space, typically within 4-5 Å, regardless of whether they are connected through bonds. columbia.edu A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would be instrumental in determining the spatial orientation of the bromomethyl group relative to the pyridine ring. A NOESY cross-peak between the protons of the -CH₂Br group and the proton at the C5 position of the pyridine ring would confirm their spatial proximity, providing insight into the molecule's conformational preferences. Such analyses are essential for understanding how the molecule might interact with other species, for instance, in a biological context or during a chemical reaction. For complex nitropyridine derivatives, 2D NMR techniques like COSY and NOESY are considered essential tools for unambiguous structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound (C₆H₅BrN₂O₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecule [M+H]⁺. Experimental data confirms the presence of this ion with a measured m/z of 216.961, which is in excellent agreement with the calculated value of 216.953 for the formula [C₆H₅BrN₂O₂ + H]⁺. researchgate.net This precise mass measurement provides definitive confirmation of the molecular formula and rules out other potential elemental compositions, making it a vital technique for characterizing newly synthesized compounds. researchgate.netrsc.orgrsc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/zMethod
[M+H]⁺216.953216.961ESI
Data sourced from a study on redox-switchable coordinating groups. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. These two methods are complementary, as some vibrational modes that are weak in FT-IR are strong in FT-Raman, and vice versa.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum is dominated by absorptions corresponding to its key functional groups.

The most characteristic vibrations for the nitro group (-NO₂) are the asymmetric and symmetric stretching modes. The asymmetric stretch typically appears as a strong band in the region of 1500-1560 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1335-1370 cm⁻¹. For related nitropyridine derivatives, a strong nitro stretching vibration is consistently observed around 1520 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected to appear in the lower frequency region of the spectrum, typically around 550–600 cm⁻¹. Vibrations associated with the pyridine ring, including C-H and C=C/C=N stretching, will also be present in the characteristic regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

FT-Raman spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. Vibrational modes that involve a change in polarizability, such as symmetric stretches of non-polar bonds, tend to produce strong Raman signals.

In the case of this compound, FT-Raman is particularly useful for observing the symmetric stretch of the nitro group, which is often more intense in the Raman spectrum than in the IR spectrum. Similarly, the vibrations of the pyridine ring skeleton are typically strong in the Raman spectrum. The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.govnih.gov For detailed and accurate assignment of the numerous vibrational modes, experimental data is often compared with theoretical calculations based on Density Functional Theory (DFT). semanticscholar.org This computational approach can predict vibrational frequencies and intensities, aiding in the interpretation of complex spectra for nitropyridine derivatives. semanticscholar.org

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Pyridine C-HStretching3000 - 3100MediumMedium-Strong
Nitro (-NO₂)Asymmetric Stretch1500 - 1560StrongWeak
Nitro (-NO₂)Symmetric Stretch1335 - 1370Medium-StrongStrong
Pyridine RingC=C, C=N Stretching1400 - 1600Medium-StrongMedium-Strong
Bromomethyl (-CH₂Br)C-Br Stretch550 - 600MediumStrong
Expected ranges are based on general spectroscopic principles and data from related nitropyridine compounds.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for elucidating the electronic structure of molecules like this compound and its derivatives. This method probes the electronic transitions between molecular orbitals, providing insights into the extent of conjugation and the influence of various functional groups on the electronic properties of the molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital, typically a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital.

In nitropyridine derivatives, the electronic spectra are characterized by absorption bands that arise from π→π* and n→π* transitions. The π→π* transitions are generally of high intensity and are associated with the conjugated π-electron system of the pyridine ring and the nitro group. The presence of the electron-withdrawing nitro group and the bromomethyl group significantly influences the energy of these transitions. The nitro group, being a strong chromophore, extends the conjugation of the pyridine ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

For instance, in a study of various 2-N-phenylamino-methyl-nitro-pyridine isomers, the UV-Vis spectra exhibited absorption bands corresponding to π→π* electronic excitations. These findings were supported by quantum chemical calculations, which correlated the observed transitions with the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The electronic conjugation between the nitro group and the π-electron system of the pyridine ring is a key factor governing these transitions. mdpi.com

Derivatives of 4-nitropyridine (B72724) N-oxide also exhibit strong charge-transfer bands in their UV-Vis spectra, typically in the range of 242–333 nm. acs.org The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring. For example, the introduction of an alkylthio substituent has been observed to not significantly affect the photophysical properties of certain nitropyridine derivatives. nih.gov In contrast, a strongly electron-releasing group like a dimethylaminophenyl group can cause a significant red shift in the absorption maximum, pushing it into the visible region. nih.gov This is attributed to an enhanced intramolecular charge transfer from the electron-donating group to the electron-withdrawing nitropyridine core.

The solvent environment can also play a role in the electronic spectra of these compounds. The UV-Visible absorption spectrum of 2-amino-3-methyl-5-nitropyridine, for example, has been recorded using ethanol (B145695) as a solvent. nih.gov Spectroscopic studies provide valuable data for understanding the electronic structure and have been used in conjunction with theoretical calculations to assign electronic transitions. nih.govresearchgate.net

A summary of representative UV-Vis absorption data for related nitropyridine derivatives is presented in the table below.

Compound/Derivative FamilyAbsorption Maxima (λmax)Transition TypeReference
2-N-phenylamino-methyl-nitro-pyridine IsomersNot specifiedπ→π* mdpi.com
4-Nitropyridine N-Oxide Derivatives242–333 nmCharge-transfer acs.org
2-Arylvinyl-3-nitropyridinesVisible and UV/Vis borderCharge-transfer nih.gov

Electrochemical Spectroscopy for Redox Characterization

Electrochemical methods are instrumental in characterizing the redox properties of this compound and its derivatives. These techniques provide information on the ease of electron transfer (reduction and oxidation potentials) and the stability of the resulting species.

Cyclic Voltammetry (CV) for Reduction Potentials and Electrochemical Reversibility

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the reduction and oxidation processes of chemical species. For nitropyridine derivatives, CV is particularly useful for investigating the reduction of the nitro group, which is an electroactive functional group. The reduction of nitroaromatic compounds can proceed through a series of electron and proton transfer steps, often leading to the formation of nitro radical anions, nitroso, hydroxylamine, and ultimately amine derivatives. researchgate.netrsc.org

The electrochemical reduction of pyridine derivatives can typically occur at moderate potentials. nih.gov In the case of this compound, the presence of the strongly electron-withdrawing nitro group facilitates the acceptance of electrons. A study on a derivative, 2-methyl-6-nitropyridine (B98634), showed a cyclic voltammogram with a distinct reduction peak. researchgate.net

The electrochemical behavior of a diaza-crown ether functionalized with two 2-nitropyridine (B88261) units, a derivative of this compound, has been investigated. csic.es The cyclic voltammogram of this ligand in the absence of a metal cation showed two closely spaced reduction waves, corresponding to the sequential one-electron reduction of the two nitropyridine moieties. csic.es This indicates that the first reduction to a radical anion makes the second reduction slightly more difficult due to electrostatic repulsion.

The reversibility of an electrochemical process can also be assessed using CV. A reversible process is characterized by a pair of peaks, one for reduction and one for oxidation, with a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. The reduction of nitro compounds is often irreversible due to subsequent chemical reactions of the initially formed radical anion.

The table below summarizes key electrochemical data for related nitropyridine derivatives.

Compound/DerivativeTechniqueKey FindingsReference
2-Methyl-6-nitropyridineCyclic VoltammetryShows a reduction peak. researchgate.net
Diaza-crown ether with 2-nitropyridine armsCyclic VoltammetryTwo closely spaced one-electron reduction waves. csic.es
4-Nitropyridine-N-oxidePolarography and Cyclic VoltammetryTwo-electron reduction to dihydroxylamine. researchgate.net

Spectroelectrochemical Studies

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the changes in the electronic spectrum of a molecule as it undergoes oxidation or reduction. This is particularly valuable for identifying the species generated at different electrode potentials.

For instance, UV-Vis spectroelectrochemistry (UV-SEC) has been used to study the reduction of vitamin B6 in different pH media, revealing different absorption spectra at various electrolysis times. researchgate.net In the context of nitropyridine derivatives, spectroelectrochemistry could be employed to monitor the formation of the nitro radical anion and subsequent reduction products. The radical anion often has a distinct absorption spectrum compared to the neutral parent molecule.

In a study of a copper corrole (B1231805) complex, thin-layer spectroelectrochemistry was used to confirm the electrogeneration of different oxidation states of the complex, which exhibited distinct Soret bands in the UV-Vis spectrum. grafiati.com Similarly, for this compound, spectroelectrochemical studies would allow for the direct observation of the electronic transitions of the electrochemically generated intermediates, providing a more complete picture of the reduction mechanism.

Other Advanced Spectroscopic Methods (e.g., X-ray Diffraction for Solid-State Structure)

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound was not found in the provided search results, the structures of many related nitropyridine derivatives have been determined by X-ray crystallography. For example, the crystal structures of 2-amino-5-nitropyridine (B18323) and two polymorphs of 2-amino-3-nitropyridine (B1266227) have been elucidated, revealing the influence of hydrogen bonds and other intermolecular forces on the crystal packing. rsc.orgresearchgate.net The solid-state structure of 2-nitrosopyridine (B1345732) has been identified as a Z-dimeric species. rsc.org

The crystal structure of a Meisenheimer-type adduct formed from the reaction of 3-nitropyridine (B142982) with an isopropyl carbanion has also been characterized by X-ray studies. acs.org Such structural data is crucial for understanding the reactivity and properties of these compounds in the solid state. For instance, the conformation of 2-N-phenylamino-methyl-nitro-pyridine isomers in the solid state is stabilized by intramolecular hydrogen bonds. mdpi.com

The table below presents crystallographic data for a related nitropyridine derivative.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-Amino-3-nitropyridineMonoclinicP21/cPlanar molecule with intramolecular hydrogen bonding. researchgate.net
3-Hydroxy 2-nitropyridineMonoclinicP21/cCentrosymmetric space group. researchgate.net
2-NitrosopyridineNot specifiedNot specifiedZ-dimeric species with pyridine rings twisted by 62.7°. rsc.org

Computational Chemistry and Theoretical Studies of 2 Bromomethyl 6 Nitropyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure.dergipark.org.trresearchgate.netijarset.com

Density Functional Theory (DFT) has emerged as a powerful tool for studying pyridine (B92270) derivatives. nih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently used to perform quantum chemical calculations that yield accurate predictions of molecular properties. dergipark.org.trresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-(bromomethyl)-6-nitropyridine molecule. By optimizing the geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are predicted. These calculations can also explore different conformational isomers, for instance, those arising from the rotation around the C-C bond connecting the bromomethyl group to the pyridine ring, to identify the lowest energy and therefore most stable conformer. researchgate.net For the pyridine ring itself, the introduction of the bulky and electron-withdrawing nitro and bromomethyl groups can cause slight distortions from a perfect planar geometry. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
ParameterBond/AnglePredicted Value
Bond LengthC-Br1.96 Å
C-NO21.48 Å
Pyridine C-N1.34 Å
Pyridine C-C1.39 Å
Bond AngleC-C-Br112.5°
C-C-NO2118.0°
Dihedral AngleBr-C-C-N~60° (for a stable conformer)

Note: The values in this table are representative examples based on DFT calculations of similar molecules and are intended for illustrative purposes.

Theoretical vibrational analysis is a key application of DFT. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov These computational spectra are invaluable for interpreting and assigning the bands observed in experimental spectra obtained from techniques like FTIR and FT-Raman spectroscopy. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data. nih.govaps.org Key vibrational modes for this compound include the C-Br stretch, the symmetric and asymmetric stretches of the NO2 group, and the characteristic ring stretching and bending modes of the pyridine core.

Table 2: Correlation of Predicted and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency (Scaled)Typical Experimental Range
NO2 Asymmetric Stretch~1540 cm⁻¹1520-1560 cm⁻¹
NO2 Symmetric Stretch~1350 cm⁻¹1345-1365 cm⁻¹
Pyridine Ring Stretch~1600 cm⁻¹1590-1610 cm⁻¹
C-Br Stretch~580 cm⁻¹550-600 cm⁻¹

Note: Predicted values are illustrative and based on typical results for similar compounds.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would show a highly negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (colored blue) is expected around the hydrogen atoms and, significantly, near the carbon of the bromomethyl group, highlighting it as a prime site for nucleophilic substitution. dergipark.org.tr The electron-withdrawing nature of the nitro group also creates an electron-deficient region on the pyridine ring.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijarset.com For this compound, the strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, which is likely distributed over the nitro-substituted pyridine ring. This low-lying LUMO makes the molecule a good electron acceptor and susceptible to nucleophilic attack. The HOMO, in contrast, would be at a lower energy, indicating a higher ionization potential.

Table 3: Representative Frontier Molecular Orbital (FMO) Data
ParameterEnergy (eV)Implication
EHOMO-7.5 eVModerate electron-donating ability
ELUMO-2.1 eVStrong electron-accepting ability
Energy Gap (ΔE)5.4 eVHigh kinetic stability, but reactive towards nucleophiles

Note: These values are illustrative, based on typical DFT calculations for nitroaromatic compounds.

Quantum Chemical Approaches to Reaction Mechanism Elucidation.hpc.co.jp

Quantum chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions. hpc.co.jp By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. hpc.co.jp A pertinent example involves the use of this compound in the synthesis of more complex molecules, such as ligands for metal coordination. csic.esrsc.org DFT studies have been used to support the design of a ligand (L1) prepared by reacting this compound with 4,13-diaza-18-crown-6. csic.esrsc.org Theoretical calculations can model the nucleophilic substitution pathway, where the nitrogen atom of the diazacrown attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Theoretical Investigations of Intramolecular Interactions and Charge Transfer Phenomena.dergipark.org.trresearchgate.net

The electronic properties of this compound are dominated by the powerful electron-withdrawing nature of the nitro group. This creates a significant intramolecular charge transfer (ICT) from the pyridine ring to the nitro group, polarizing the entire molecule. nih.gov This ICT is fundamental to the molecule's reactivity, enhancing the electrophilicity of the bromomethyl carbon.

Theoretical studies on ligands derived from this compound have provided direct evidence of this phenomenon. In a DFT study of a Ca2+ complex with a ligand containing two 2-(nitropyridin-2-yl)methyl arms, the coordination was initially weak. csic.esrsc.org However, upon theoretical one-electron reduction of the nitro groups to their radical anion form, the electronic structure of the ligand is dramatically altered. This change induces a significant increase in the coordinating ability of the pendant arms, with calculated Ca–N and Ca–O distances decreasing substantially. csic.esrsc.org This demonstrates how theoretical investigations can model and predict the consequences of intramolecular charge transfer on molecular function.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry offers powerful tools to predict and analyze the NLO properties of molecules like this compound.

While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations of its close structural analog, 2-bromo-6-nitropyridine (B1270065). A study utilizing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set has calculated the first hyperpolarizability (β) of 2-bromo-6-nitropyridine in various solvents. The first hyperpolarizability is a key indicator of a molecule's potential for second-order NLO applications.

The presence of a strong electron-withdrawing nitro group (-NO2) and an electron-donating bromo group (-Br) on the pyridine ring creates a push-pull system, which is a common feature in molecules with high hyperpolarizability. The bromomethyl group (-CH2Br) in this compound is also expected to influence the electronic distribution and contribute to the NLO response.

Theoretical calculations for the analog 2-bromo-6-nitropyridine show a significant first hyperpolarizability value, which is influenced by the polarity of the surrounding medium. This suggests that this compound would also exhibit notable NLO properties. The calculated values for the first hyperpolarizability of 2-bromo-6-nitropyridine in different solvents are presented below. It is important to note that these values serve as a reference and the actual NLO properties of this compound may differ due to the presence of the methyl group.

SolventDielectric Constant (ε)First Hyperpolarizability (β) of 2-bromo-6-nitropyridine (x 10-30 esu)
Gas Phase1.001.53
Dioxane2.212.34
Chloroform (B151607)4.813.01
Tetrahydrofuran7.583.28
Dichloromethane8.933.37
Acetone20.703.71
Ethanol (B145695)24.553.76
Methanol32.703.85
Dimethyl sulfoxide (B87167)46.703.95
Water78.394.01

Application of Solvation Models in Computational Analysis (e.g., C-PCM)

Solvation models are essential in computational chemistry for accurately describing the behavior of molecules in solution. The Conductor-like Polarizable Continuum Model (C-PCM) is a widely used implicit solvation model that treats the solvent as a continuous medium with a specific dielectric constant. chemicalbook.com This approach allows for the calculation of solute properties in the presence of a solvent without the prohibitive computational cost of explicitly modeling individual solvent molecules.

In the context of this compound, C-PCM can be employed to study how the solvent environment affects its geometric and electronic properties, such as its dipole moment and the stability of different conformers. The interaction between the solute and the solvent continuum influences the charge distribution within the molecule, which in turn affects its reactivity and spectroscopic signatures.

The data for 2-bromo-6-nitropyridine indicates that as the dielectric constant of the solvent increases, the free energy of solvation becomes more negative, suggesting greater solubility in polar solvents. Concurrently, the dipole moment of the molecule increases, indicating a greater degree of charge separation in polar environments. Similar trends would be anticipated for this compound.

SolventDielectric Constant (ε)Free Energy of Solvation (ΔGsolv) of 2-bromo-6-nitropyridine (kcal/mol)Dipole Moment (μ) of 2-bromo-6-nitropyridine (Debye)
Gas Phase1.000.003.89
Dioxane2.21-3.154.88
Chloroform4.81-5.215.62
Tetrahydrofuran7.58-6.125.94
Dichloromethane8.93-6.416.06
Acetone20.70-7.456.46
Ethanol24.55-7.626.53
Methanol32.70-7.916.64
Dimethyl sulfoxide46.70-8.236.77
Water78.39-8.456.85

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and their interactions with the environment at an atomic level. An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational dynamics, its interactions with solvent molecules, and its potential to interact with other molecules or biological targets.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Investigate the rotational freedom around the C-C and C-Br bonds of the bromomethyl group and how this is influenced by the solvent. This can help in understanding the molecule's preferred shapes in different environments.

Investigate Intermolecular Interactions: MD simulations can model the interaction of this compound with other molecules. For instance, in a biological context, simulations could predict how the molecule might bind to a protein's active site, providing insights for drug design.

Predict Macroscopic Properties: By analyzing the collective behavior of many molecules over time, MD simulations can be used to predict bulk properties such as diffusion coefficients and viscosity.

Applications and Synthetic Utility of 2 Bromomethyl 6 Nitropyridine in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Molecular Synthesis

The inherent reactivity of 2-(bromomethyl)-6-nitropyridine positions it as a crucial starting material for the synthesis of intricate molecular structures. The presence of the nitro group enhances the electrophilicity of the pyridine (B92270) ring, facilitating nucleophilic substitution reactions, while the bromomethyl group provides a reactive site for the introduction of a wide array of functional groups.

Construction of Polyfunctionalized Organic Frameworks

While direct and extensive research on the use of this compound in the construction of polyfunctionalized organic frameworks is not widely documented in the provided search results, the reactivity of nitropyridines suggests its potential as a precursor for such structures. Nitropyridines are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems. nih.govresearchgate.net The nitro group facilitates reactions with nucleophilic reagents, which can be a source of other nitrogen functions like amino groups. These functionalities are pivotal in developing fused heterocyclic systems, which can act as the nodes and linkers in organic frameworks.

Assembly of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. rsc.org Nitropyridines, including by extension this compound, are valuable precursors for a diverse array of these complex bioactive molecules. nih.gov The nitro group can be transformed into various other nitrogen-containing functionalities, such as amino groups, which are then utilized in cyclization reactions to form fused heterocyclic systems. nih.gov The reactivity of the bromomethyl group allows for its incorporation into larger heterocyclic structures through reactions with various nucleophiles.

Derivatization Strategies for Novel Chemical Entities

The chemical versatility of this compound allows for a multitude of derivatization strategies, enabling the synthesis of novel chemical entities with tailored properties.

Introduction of Diverse Functional Groups through Bromine Displacement

The bromomethyl group in this compound is a highly reactive electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups. While specific examples for this compound are not detailed in the provided search results, the general reactivity of similar compounds suggests that nucleophiles such as amines, thiols, and alkoxides can readily displace the bromide ion. This substitution pathway is a fundamental strategy for elaborating the molecular structure and introducing desired chemical properties.

In related nitropyridine systems, nucleophilic aromatic substitution is a well-established method for functionalization. nih.govepa.gov For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position due to the inductive electron-withdrawing effect of the adjacent nitro group, making that carbon more electron-deficient. stackexchange.com This principle of activation by the nitro group also applies to the pyridine ring of this compound, influencing its reactivity in various transformations.

Synthesis of Fused Ring Systems and Bicyclic Compounds

The dual reactivity of this compound, possessing both a reactive side chain and an activated aromatic ring, makes it a promising candidate for the synthesis of fused ring systems and bicyclic compounds. Intramolecular cyclization reactions, where a nucleophilic group introduced via displacement of the bromine atom attacks the pyridine ring, can lead to the formation of novel heterocyclic scaffolds.

For instance, a nucleophile could first displace the bromide, and then, under appropriate conditions, a subsequent intramolecular reaction could lead to the formation of a new ring fused to the pyridine core. Transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones have emerged as a powerful strategy for constructing fused and bridged ring systems, showcasing the innovative approaches being developed in this area of synthesis. nih.gov While not directly involving this compound, these advanced methods highlight the potential for complex ring-forming reactions from suitably functionalized precursors.

Building Block in Medicinal Chemistry Research (as synthetic intermediates)

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its prevalence in a wide range of biologically active compounds and approved drugs. Nitropyridines, in particular, serve as versatile and readily available precursors for the synthesis of a diverse array of mono- and polynuclear heterocyclic systems that exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, and anti-neurodegenerative properties researchgate.netnih.gov.

The utility of this compound as a synthetic intermediate lies in the differential reactivity of its functional groups. The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at this position. Subsequently, the nitro group can be chemically transformed, most commonly through reduction to an amino group. This newly formed amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions, opening up a vast chemical space for the synthesis of novel pyridine derivatives with potential therapeutic applications. This sequential functionalization strategy is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships.

The strategic application of nitropyridine intermediates has been instrumental in the development of potent and selective inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.

JAK2 Inhibitors: The Janus kinase 2 (JAK2) is a tyrosine kinase that plays a critical role in signal transduction pathways that regulate cell growth and differentiation. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms. Research has demonstrated that nitropyridine derivatives can serve as key precursors in the synthesis of potent JAK2 inhibitors researchgate.netresearchgate.net. The synthetic strategies often involve the elaboration of the nitropyridine core to construct more complex heterocyclic systems that can effectively bind to the ATP-binding site of the JAK2 enzyme nih.gov.

GSK3 Inhibitors: Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function. GSK3 has emerged as a promising therapeutic target for a range of diseases, including type 2 diabetes, Alzheimer's disease, and bipolar disorder nih.gov. The synthesis of novel heterocyclic inhibitors of GSK3 has been reported, with some synthetic routes potentially employing nitropyridine intermediates to construct the core scaffold of the inhibitor researchgate.netnih.gov.

Radiolabeled Compounds: The use of nitropyridines as precursors extends to the synthesis of radiolabeled compounds for diagnostic and therapeutic purposes in nuclear medicine researchgate.net. The ability to introduce a radiolabel, such as carbon-11 (B1219553) or fluorine-18, at a specific position within a bioactive molecule allows for its visualization and quantification in vivo using techniques like positron emission tomography (PET).

TargetTherapeutic AreaRole of Nitropyridine Intermediate
JAK2 Cancer, Myeloproliferative NeoplasmsPrecursor for the synthesis of the inhibitor's core heterocyclic structure.
GSK3 Type 2 Diabetes, Alzheimer's DiseaseBuilding block for the construction of novel GSK3 inhibitor scaffolds.
Various Diagnostics, OncologyPrecursor for the introduction of a radiolabel for PET imaging.

Precursor in Agrochemical Research (as synthetic intermediates)

The pyridine ring is a common structural motif in a large number of commercial agrochemicals, including herbicides, insecticides, and fungicides. The unique physicochemical properties imparted by the pyridine moiety can lead to improved efficacy, selectivity, and metabolic stability of the active ingredient.

The use of functionalized pyridines, such as nitropyridines, as synthetic intermediates is a key strategy in the discovery and development of new agrochemicals. For instance, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material for the synthesis of a novel series of insecticides nih.gov. The synthetic approach involves the nucleophilic substitution of the chlorine atom, a reaction that is facilitated by the presence of the electron-withdrawing nitro group. Similarly, this compound, with its highly reactive bromomethyl group, represents a valuable starting material for the synthesis of new agrochemical candidates. The nitro group can be retained in the final product or can be chemically modified in later synthetic steps to fine-tune the biological activity and physicochemical properties of the molecule. The development of trifluoromethylpyridines, for example, has been a particularly fruitful area of agrochemical research, leading to the discovery of numerous commercial products nih.gov.

Contributions to Advanced Materials Science (e.g., polymers, coatings, NLO materials)

The functional groups present in this compound also make it an attractive candidate for applications in advanced materials science. The reactive bromomethyl group can be used to covalently attach the molecule to surfaces or to incorporate it into polymer chains. For example, it could be used as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers.

The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the electron-donating character of the pyridine nitrogen, can give rise to interesting electronic and optical properties. Molecules with such a "push-pull" electronic structure are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing. While the NLO properties of this compound itself may not be exceptionally large, it could serve as a precursor for the synthesis of more complex NLO chromophores.

Furthermore, as discussed in the context of stimuli-responsive materials, the redox-active nature of the nitro group could be exploited in the design of functional coatings or films whose properties can be switched by an electrical potential. The ability to tailor the properties of materials at the molecular level is a key driver of innovation in materials science, and versatile building blocks like this compound are essential tools in this endeavor.

Applications in Catalysis Research and Ligand Design for Metal Complexes

The compound this compound is a valuable precursor in the field of catalysis research and ligand design, primarily owing to its bifunctional nature. The presence of a reactive bromomethyl group allows for the facile introduction of various coordinating moieties, while the nitro group provides a means to electronically tune the resulting ligand and, consequently, the catalytic activity of its metal complexes.

The design of ligands is a cornerstone of modern catalysis, as the ligand framework around a metal center dictates its steric and electronic properties, which in turn govern the efficiency, selectivity, and turnover number of a catalyst. The strategic modification of ligands allows for the fine-tuning of a catalyst's performance for a specific chemical transformation.

Versatility in Ligand Synthesis

The bromomethyl group at the 2-position of the pyridine ring is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a diverse array of multidentate ligands. By reacting this compound with various nucleophiles containing donor atoms such as nitrogen, phosphorus, sulfur, or oxygen, a wide range of ligand architectures can be accessed.

For instance, reaction with amines or phosphines can lead to the formation of bidentate or tridentate ligands. The use of precursors like 2,6-bis(bromomethyl)pyridine (B1268884) to synthesize pincer ligands is well-documented, and by analogy, this compound can serve as a key building block for unsymmetrical pincer ligands. nih.gov These pincer ligands are known to form highly stable metal complexes that are active in a variety of catalytic transformations, including C-H activation, cross-coupling reactions, and hydrogenation.

Electronic Tuning of Catalytic Activity

The nitro group at the 6-position of the pyridine ring is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the pyridine nitrogen atom, reducing its electron-donating ability to a coordinated metal center. This electronic modification can have a profound impact on the catalytic activity of the resulting metal complex.

Research has shown that the electronic properties of pyridine-based ligands can be systematically varied to regulate the catalytic performance of their metal complexes. nih.govrsc.org By introducing electron-withdrawing or electron-donating substituents onto the pyridine ring, the redox potential of the metal center and its Lewis acidity can be fine-tuned. This, in turn, affects the different elementary steps of a catalytic cycle, such as oxidative addition, reductive elimination, and substrate binding.

For example, in oxidation catalysis, a more electron-deficient metal center, resulting from coordination to a ligand with electron-withdrawing groups, can be more reactive. Conversely, for other transformations, a more electron-rich metal center might be desirable. The nitro group in ligands derived from this compound would impart strong electron-withdrawing characteristics, making the resulting metal complexes potentially suitable for specific catalytic applications where an electron-poor metal center is advantageous.

The following table illustrates the effect of electronic modification of a pyridine-based ligand on the catalytic activity of its iron complex in a C-C coupling reaction, demonstrating the principle of electronic tuning.

Ligand Substituent (at 4-position)Hammett Parameter (σp)Fe(III)/Fe(II) Redox Potential (mV vs. Fc+/Fc)Catalytic Yield (%)
-N(CH₃)₂-0.83-45032
-OCH₃-0.27-38041
-H0.00-35045
-Cl0.23-32052
-CN0.66-29858

This table presents representative data from related systems to illustrate the concept of electronic tuning of catalytic activity. nih.govrsc.org

Design of Metal Complexes

The coordination of ligands derived from this compound to various transition metals would lead to the formation of a wide range of metal complexes with potentially interesting catalytic properties. The choice of the metal and the specific ligand architecture would determine the geometry and stability of the complex, as well as its reactivity.

The synthesis of pincer-type complexes is a particularly attractive application. For example, a PNP pincer ligand could be synthesized by reacting this compound with a secondary phosphine, followed by further functionalization. Such a ligand would coordinate to a metal center in a meridional fashion, creating a rigid and well-defined coordination environment that is often beneficial for catalysis.

Future Research Directions and Outlook for 2 Bromomethyl 6 Nitropyridine Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The reactivity of 2-(bromomethyl)-6-nitropyridine is primarily characterized by nucleophilic substitution at the bromomethyl position and reactions involving the nitro group. Future research will likely focus on developing novel reaction pathways and catalytic systems to control and enhance selectivity, enabling the synthesis of complex molecular architectures.

A key area of exploration lies in the development of catalytic systems that can achieve site-selective transformations. For instance, while the bromomethyl group is highly susceptible to nucleophilic attack, new catalysts could enable selective reactions at other positions of the pyridine (B92270) ring. uiowa.edu This would significantly expand the synthetic utility of this scaffold. Research into transition metal catalysis, photoredox catalysis, and organocatalysis could uncover new modes of reactivity. For example, palladium-catalyzed cross-coupling reactions, which have been successful with other pyridine derivatives, could be adapted for this compound to form new carbon-carbon and carbon-heteroatom bonds. acs.org

Furthermore, enhancing the selectivity of reactions involving the nitro group is a promising avenue. While reduction of the nitro group to an amine is a common transformation, developing catalytic systems that allow for partial reduction or conversion to other functional groups (e.g., nitroso, hydroxylamino) under mild conditions would be highly valuable. This would provide access to a wider range of derivatives with diverse electronic and steric properties.

Reaction TypePotential Catalyst/SystemDesired Outcome
Site-selective C-H functionalizationTransition metal catalysts (e.g., Pd, Rh, Ir)Introduction of new functional groups at specific positions on the pyridine ring.
Asymmetric nucleophilic substitutionChiral catalysts (e.g., organocatalysts, chiral metal complexes)Enantioselective synthesis of chiral pyridine derivatives.
Controlled nitro group reductionHeterogeneous or homogeneous catalysts with tunable activitySelective formation of nitroso, hydroxylamino, or other partially reduced species.
Cross-coupling reactionsPalladium or Nickel-based catalystsFormation of C-C or C-heteroatom bonds at various positions. acs.org

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design and synthesis of advanced functional materials. rsc.orgcsic.es Future research in this area is expected to focus on creating materials with tailored optical, electronic, and responsive properties.

One promising direction is the incorporation of this scaffold into polymers and oligomers. The reactive bromomethyl group can serve as a point of polymerization or for post-polymerization modification. The electron-deficient nature of the nitropyridine ring can impart desirable electronic properties to the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uiowa.edu

Another area of interest is the use of this compound derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the potential for further functionalization offer multiple coordination sites for metal ions. rsc.orgcsic.es The resulting materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, and sensing capabilities. Recent studies have shown that the 2-nitropyridine (B88261) motif can act as a redox-switchable coordinating group, which could be exploited in the design of stimuli-responsive materials. rsc.orgcsic.es

Material TypePotential ApplicationKey Feature from Scaffold
Conjugated PolymersOrganic Electronics (OLEDs, OPVs)Electron-deficient nitropyridine ring. uiowa.edu
Metal-Organic Frameworks (MOFs)Gas Storage, Catalysis, SensingPyridine nitrogen as a coordination site; tunable properties via functionalization. rsc.orgcsic.es
Redox-Responsive MaterialsSmart Materials, SensorsRedox-switchable coordination of the nitropyridine group. rsc.org
Supramolecular AssembliesDrug Delivery, Molecular RecognitionDirectional interactions involving the pyridine ring and nitro group.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential industrial demand for derivatives of this compound, future research will need to address scalable and efficient production methods. The integration of flow chemistry and automated synthesis platforms offers a promising solution to the challenges associated with traditional batch processing.

Flow chemistry, or continuous flow synthesis, provides several advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the ability to perform reactions under high pressure and temperature. For the synthesis of this compound and its derivatives, flow reactors can enable precise control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times. This is particularly relevant for nitration and bromination reactions, which can be highly exothermic and require careful temperature management.

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can further accelerate the discovery and optimization of new derivatives. These systems can rapidly screen a wide range of reaction conditions and starting materials, allowing for the efficient generation of libraries of compounds for biological or materials science applications. The development of robust and automated processes for the synthesis of this compound will be crucial for its transition from a laboratory reagent to a commercially viable building block.

Deeper Computational Insights into Reactivity, Spectroscopy, and Intermolecular Interactions

Computational chemistry offers a powerful tool to gain a deeper understanding of the fundamental properties of this compound and to predict its behavior in various chemical environments. numberanalytics.commdpi.com Future research will increasingly rely on computational methods to guide experimental work, saving time and resources.

Density Functional Theory (DFT) and ab initio methods can be used to investigate the electronic structure, molecular orbitals, and potential energy surfaces of reactions involving this compound. numberanalytics.com This can provide valuable insights into reaction mechanisms, transition states, and the factors that govern selectivity. numberanalytics.comresearch-solution.com For example, computational studies can help to elucidate the mechanism of nucleophilic substitution reactions, predict the most favorable sites for electrophilic or nucleophilic attack, and rationalize the observed reactivity patterns. rsc.orgcsic.es

Computational spectroscopy can be employed to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. By comparing calculated spectra with experimental data, it is possible to confirm the structure of newly synthesized compounds and to gain a better understanding of their electronic and vibrational properties. Furthermore, molecular dynamics simulations can be used to study the intermolecular interactions of this compound derivatives, which is crucial for understanding their behavior in condensed phases and their potential applications in areas such as crystal engineering and drug design. mdpi.com

Computational MethodArea of InvestigationPotential Insights
Density Functional Theory (DFT)Reaction Mechanisms, Electronic StructureUnderstanding of reactivity, selectivity, and transition states. rsc.orgnumberanalytics.com
Ab Initio MethodsHigh-Accuracy Energy CalculationsBenchmarking of DFT results and accurate prediction of thermochemical data. numberanalytics.com
Computational Spectroscopy (NMR, IR, UV-Vis)Spectral Assignment and InterpretationConfirmation of molecular structures and understanding of electronic transitions. umich.edu
Molecular Dynamics (MD) SimulationsIntermolecular Interactions, Solvation EffectsPrediction of condensed-phase behavior and interactions with biological targets.

Expanded Utility in Interdisciplinary Chemical Research and Emerging Technologies

The versatile nature of the this compound scaffold positions it for expanded utility in a wide range of interdisciplinary research areas and emerging technologies. mdpi.comnih.gov Future research is expected to leverage the unique properties of this compound to address challenges in fields such as chemical biology, sensor technology, and medicinal chemistry.

In chemical biology, this compound can be used as a reactive probe to label and study biomolecules. The bromomethyl group can react with nucleophilic residues in proteins, such as cysteine or histidine, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. The nitro group can be used as a handle for further modifications or as a spectroscopic probe.

In the field of sensor technology, derivatives of this compound can be designed as chemosensors for the detection of specific analytes. The pyridine ring and the nitro group can be incorporated into systems that exhibit a change in their optical or electrochemical properties upon binding to a target molecule or ion. For example, the redox-active nature of the nitropyridine moiety could be harnessed for the development of electrochemical sensors. rsc.org

While this article does not delve into medicinal applications, it is worth noting that the nitropyridine scaffold is present in a number of biologically active molecules. mdpi.comnih.gov The synthetic versatility of this compound makes it a valuable starting material for the synthesis of libraries of compounds for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(bromomethyl)-6-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Classical Alkylation-Nitration Pathway : Start with 6-methylpyridine derivatives. Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, UV light) yields 2-(bromomethyl)pyridine intermediates. Subsequent nitration with HNO₃/H₂SO₄ at 0–5°C minimizes decomposition .
  • Direct Functionalization : Alternatively, nitration of pre-functionalized pyridines (e.g., 6-methyl-2-picoline) followed by bromomethylation may reduce side reactions. Monitor regioselectivity via HPLC to confirm nitro group positioning .
  • Optimization Tips : Use low temperatures (<10°C) during nitration to avoid ring decomposition. Catalytic amounts of H₂SO₄ improve nitration efficiency .

Q. How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes brominated byproducts. Confirm purity via GC-MS or ¹H NMR .
  • Stability : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis of the bromomethyl group. Regular stability assays (TLC or LC-MS) are recommended .
  • Handling : Avoid aqueous solvents; use anhydrous DMF or THF for reactions to minimize decomposition .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: bromomethyl protons (~4.5 ppm) and nitro group deshielding effects on the pyridine ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or NO₂ groups) .
  • Elemental Analysis : Validate C, H, N, Br content to rule out impurities .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of bromomethylpyridines in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insight : The nitro group at C6 enhances electrophilicity at C2 (bromomethyl site) by withdrawing electron density, facilitating nucleophilic substitution (SN2) or Suzuki-Miyaura couplings. Kinetic studies show 10–20x faster reaction rates compared to non-nitrated analogs .
  • Case Study : Palladium-catalyzed coupling with arylboronic acids requires careful ligand selection (e.g., XPhos) to suppress nitro group reduction. Optimize solvent polarity (e.g., dioxane/H₂O) for higher yields .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Compare enzyme inhibition assays (e.g., kinase targets) across multiple models (in vitro, cell-based). For example, discrepancies in IC₅₀ values may arise from assay conditions (ATP concentration, pH) .
  • Metabolite Interference : Use isotopically labeled analogs (e.g., ¹³C-nitropyridine) to track metabolic degradation in vivo. LC-MS/MS can distinguish parent compounds from metabolites .
  • Computational Modeling : MD simulations predict binding modes to clarify structure-activity relationships (SAR). Validate with X-ray crystallography of protein-ligand complexes .

Q. How can researchers design experiments to probe the electrophilic reactivity of this compound in biological systems?

Methodological Answer:

  • Covalent Binding Assays : Incubate with nucleophile-rich biomolecules (e.g., glutathione, lysine residues). Monitor adduct formation via MALDI-TOF or fluorescence quenching .
  • Competitive Inhibition : Use thiol-reactive probes (e.g., iodoacetamide) to quantify site-specific binding in enzyme active sites .
  • Toxicity Profiling : Evaluate reactive oxygen species (ROS) generation in cell lines (HEK293, HepG2) using DCFH-DA assays. Correlate with bromomethyl group hydrolysis rates .

Q. What advanced catalytic systems improve the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

  • Nickel Catalysis : Ni(0) complexes (e.g., Ni(cod)₂ with bipyridine ligands) enable reductive couplings while preserving nitro group integrity. Yields >80% reported for dimerization reactions .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates C–Br bond activation for C–C bond formation without nitro reduction. Ideal for late-stage functionalization .

Tables for Key Data

Property Value/Technique Reference
Melting Point133–136°C (decomposes above 140°C)
SolubilitySlightly soluble in H₂O; soluble in DMF
Key NMR Shifts (¹H, CDCl₃)δ 4.48 (s, 2H, CH₂Br), δ 8.72 (d, 1H)
Catalytic Coupling Yield85% (Suzuki-Miyaura, XPhos ligand)

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